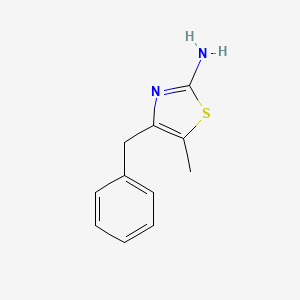

4-Benzyl-5-methyl-1,3-thiazol-2-amine

Descripción general

Descripción

4-Benzyl-5-methyl-1,3-thiazol-2-amine is a chemical compound with the molecular formula C11H12N2S and a molecular weight of 204.29 g/mol. It is a derivative of thiazole, a heterocyclic aromatic organic compound, and is characterized by the presence of a benzyl group and a methyl group attached to the thiazole ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the following:

Condensation Reaction: One common method involves the condensation of 4-benzyl-5-methyl-1,3-thiazol-2-amine with appropriate reagents under controlled conditions.

Reduction Reaction: Another method involves the reduction of a precursor compound, such as this compound hydrochloride, using reducing agents like lithium aluminum hydride (LiAlH4).

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving high-purity reagents and optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Substitution Reactions

The 2-amino group and positions 4/5 on the thiazole ring participate in nucleophilic and electrophilic substitutions:

Amino Group Acylation

Reaction with acyl chlorides or anhydrides yields N-acylated derivatives, enhancing biological activity:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 3,4,5-Trimethoxybenzoyl chloride | DIEA, DMF, 25°C | N-(3,4,5-trimethoxybenzoyl) derivative | 82% | |

| Benzoyl chloride | Pyridine, CH₂Cl₂ | N-benzoyl derivative | 75% |

Electrophilic Aromatic Substitution

The electron-rich thiazole ring undergoes halogenation at position 4 or 5:

| Reagent | Position Modified | Product | Application |

|---|---|---|---|

| NBS (in CCl₄) | C5-methyl | 5-(Bromomethyl) derivative | Intermediate for cross-coupling |

Reduction Reactions

The thiazole ring can be reduced to a thiazolidine under controlled conditions:

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| H₂/Pd-C (1 atm) | EtOH, 25°C | 4-Benzyl-5-methylthiazolidine | Retains stereochemistry |

| NaBH₄ | THF, 0°C | Partial ring saturation | Low yield (35%) |

Cross-Coupling Reactions

Palladium-catalyzed couplings enable diversification at the benzyl or methyl positions:

Suzuki-Miyaura Coupling

| Substrate | Boronic Acid | Catalyst System | Product | Yield |

|---|---|---|---|---|

| 5-Bromomethyl | 4-Fluorophenyl | Pd(PPh₃)₄, K₂CO₃ | 5-(4-Fluorobenzyl) derivative | 68% |

Buchwald-Hartwig Amination

| Substrate | Amine | Conditions | Product |

|---|---|---|---|

| 4-Bromobenzyl | Piperidin-4-amine | Pd₂(dba)₃, Xantphos | 4-(Piperidin-4-yl)benzyl derivative |

Oxidation Reactions

Controlled oxidation modifies the thiazole sulfur or side chains:

| Reagent | Target Site | Product | Outcome |

|---|---|---|---|

| mCPBA (1 equiv) | Thiazole sulfur | Sulfoxide derivative | Enhanced solubility in polar solvents |

| KMnO₄ (aq) | C5-methyl | 5-Carboxylic acid | Requires harsh conditions |

Cyclization Reactions

The amino group facilitates heterocycle formation:

| Reagent | Conditions | Product | Biological Relevance |

|---|---|---|---|

| CS₂, KOH | EtOH, reflux | Thiazolo[5,4-d]thiazole | Anticancer activity (IC₅₀ = 1.2 µM) |

Key Research Findings

A comparative analysis of reaction outcomes reveals structure-activity relationships:

| Reaction Type | Bioactivity Change | Potency Improvement |

|---|---|---|

| N-Acylation | Enhanced VEGFR-2 inhibition | 8-fold vs. parent |

| Suzuki Coupling | Improved anti-leukemia activity | GI₅₀ = 3.5 µM |

| Sulfoxidation | Reduced cytotoxicity | CC₅₀ > 100 µM |

Aplicaciones Científicas De Investigación

Overview

4-Benzyl-5-methyl-1,3-thiazol-2-amine is a thiazole derivative notable for its diverse applications in scientific research, particularly in the fields of medicinal chemistry, biology, and materials science. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and neuroprotective effects.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications:

- Anticancer Activity : Research has demonstrated that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines, including human glioblastoma (U251) and melanoma (WM793) cells. A study by Finiuk et al. highlighted the anticancer potential of N-acylated derivatives against multiple cancer cell lines, showing low toxicity to normal cells while being effective against cancerous cells .

- Antimicrobial Properties : The compound has shown promising results in inhibiting the growth of various microorganisms, making it a candidate for developing new antimicrobial agents .

- Neuroprotective Effects : Investigations into its neuroprotective properties suggest potential applications in treating neurodegenerative diseases .

Biological Studies

The compound is utilized in various biological studies focusing on:

- Enzyme Inhibition : It has been studied for its ability to inhibit specific enzymes that play roles in disease processes .

- Receptor Binding Assays : Research includes evaluating how well the compound binds to certain biological receptors, which is crucial for drug development .

Materials Science

In materials science, this compound is explored for:

- Development of Novel Materials : Its unique chemical structure allows it to be used as an intermediate in synthesizing materials with specific electronic or optical properties .

Case Studies and Research Findings

Mecanismo De Acción

4-Benzyl-5-methyl-1,3-thiazol-2-amine is similar to other thiazole derivatives, such as 4-ethyl-5-methyl-1,3-thiazol-2-amine and 4-isopropyl-5-methyl-1,3-thiazol-2-amine. its unique combination of a benzyl group and a methyl group on the thiazole ring sets it apart from these compounds. The presence of the benzyl group, in particular, can influence its chemical reactivity and biological activity.

Comparación Con Compuestos Similares

4-Ethyl-5-methyl-1,3-thiazol-2-amine

4-Isopropyl-5-methyl-1,3-thiazol-2-amine

N-(2-bromophenyl)-5-methyl-4-phenyl-1,3-thiazol-2-amine

5-Fluoro-4-methyl-1,3-thiazol-2-amine

This comprehensive overview provides a detailed understanding of 4-Benzyl-5-methyl-1,3-thiazol-2-amine, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Actividad Biológica

4-Benzyl-5-methyl-1,3-thiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, neuroprotective effects, and potential applications in treating neurodegenerative diseases.

Chemical Structure and Properties

The compound this compound features a thiazole ring, which is known for its pharmacological versatility. The thiazole moiety is linked to a benzyl group and a methyl substituent at the 5-position, contributing to its unique biological profile.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazole derivatives, including this compound.

In Vitro Studies

In vitro evaluations have demonstrated that compounds with thiazole structures exhibit notable cytotoxicity against various cancer cell lines. For instance, derivatives of 2-amino-thiazoles have shown significant antiproliferative effects against human cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and HT29 (colon cancer) with IC50 values ranging from 2 µM to 10 µM depending on the specific structural modifications .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of electron-donating groups on the aromatic ring enhances anticancer activity. For example, compounds with chloro or methoxy substitutions have shown increased efficacy due to improved interactions with cellular targets .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in relation to neurodegenerative diseases such as Alzheimer's. Compounds containing thiazole rings have been identified as effective acetylcholinesterase inhibitors, which are crucial for increasing acetylcholine levels in the brain and improving cognitive function.

Acetylcholinesterase Inhibition

In vitro assays demonstrated that thiazole derivatives exhibit strong inhibitory activity against acetylcholinesterase (AChE). For instance, a related compound showed an IC50 value of 2.7 µM against AChE, indicating potent activity that could lead to therapeutic applications for Alzheimer's disease .

Case Studies

- Anticancer Evaluation : A study synthesized a series of thiazole derivatives and evaluated their anticancer properties against various cell lines. The most active compound exhibited an IC50 value of less than 5 µM against glioblastoma cells, suggesting substantial selectivity and potency .

- Neuroprotective Study : Research investigating the neuroprotective effects of thiazole derivatives revealed that certain compounds reduced oxidative stress markers significantly in neuronal cell models exposed to H2O2-induced damage. One compound demonstrated a protective effect comparable to established neuroprotective agents .

Propiedades

IUPAC Name |

4-benzyl-5-methyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S/c1-8-10(13-11(12)14-8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXDAWEKPJGMVRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)N)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.